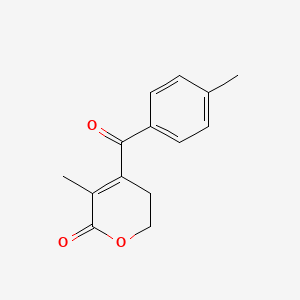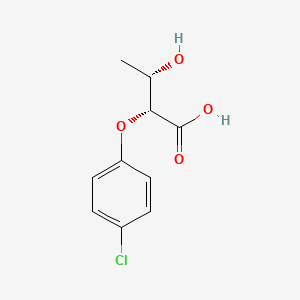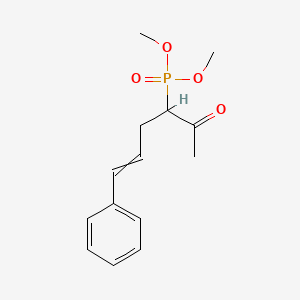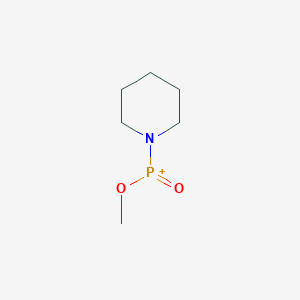![molecular formula C19H14F4 B12533328 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene CAS No. 797048-18-1](/img/structure/B12533328.png)
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the ethynyl and fluorine groups. Common synthetic routes include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with fluorine atoms using electrophilic reagents.
Sonogashira Coupling: This reaction is used to introduce the ethynyl group by coupling an aryl halide with an acetylene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the ethynyl group to an alkene or alkane.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene is unique due to the presence of multiple fluorine atoms and the ethynyl group, which confer distinct chemical properties such as increased stability, reactivity, and potential bioactivity compared to similar compounds.
Propriétés
Numéro CAS |
797048-18-1 |
|---|---|
Formule moléculaire |
C19H14F4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluoro-5-pent-3-enylbenzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-5-14-11-17(21)15(18(22)12-14)8-6-13-7-9-16(20)19(23)10-13/h2-3,7,9-12H,4-5H2,1H3 |
Clé InChI |
XQZWFACVKHFUHF-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)


![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)

![2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol](/img/structure/B12533280.png)
silane](/img/structure/B12533281.png)
![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)
![1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate](/img/structure/B12533291.png)

![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
